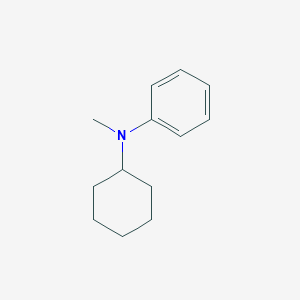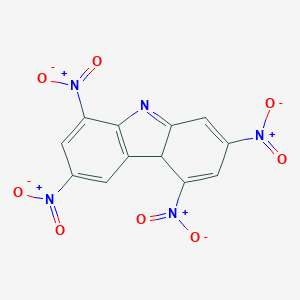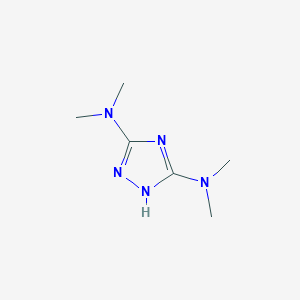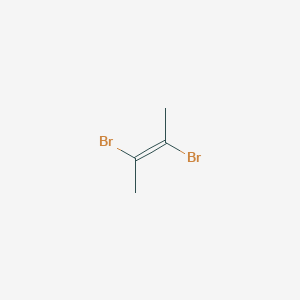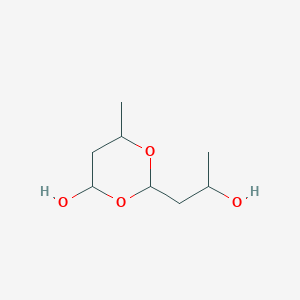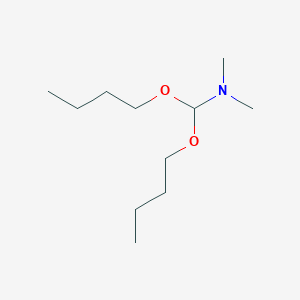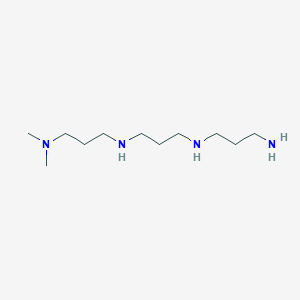
N'-(3-((3-Aminopropyl)amino)propyl)-N,N-dimethylpropane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-((3-Aminopropyl)amino)propyl)-N,N-dimethylpropane-1,3-diamine, commonly known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMAPA is a tertiary amine with a three-carbon chain that has two secondary amine groups and one primary amine group. It is a colorless liquid that is soluble in water and commonly used as a catalyst in organic synthesis.
Mécanisme D'action
DMAPA acts as a catalyst by facilitating the reaction between the reactants. It does not participate in the reaction itself but increases the rate of the reaction. DMAPA is a nucleophilic catalyst that can activate carbonyl compounds and promote the formation of the intermediate.
Effets Biochimiques Et Physiologiques
DMAPA has no known biochemical or physiological effects on humans as it is not used as a drug. However, it has been reported to have toxic effects on aquatic organisms, and its use should be regulated to prevent environmental damage.
Avantages Et Limitations Des Expériences En Laboratoire
DMAPA is an excellent catalyst for organic synthesis due to its high reactivity and selectivity. It is also relatively cheap and readily available, making it an attractive option for laboratory experiments. However, DMAPA is highly reactive and can be hazardous if not handled properly. It should be used with caution, and appropriate safety measures should be taken to prevent accidents.
Orientations Futures
There are several future directions for the use of DMAPA in scientific research. One potential application is the synthesis of new drugs and pharmaceuticals. DMAPA can be used as a catalyst in the synthesis of various drug intermediates, which can be further developed into new drugs. Another potential application is the use of DMAPA in the synthesis of new materials. DMAPA can be used in the synthesis of polymers and other materials with unique properties. Overall, DMAPA has significant potential for future research and development in various fields.
Méthodes De Synthèse
The synthesis of DMAPA involves the reaction of N,N-dimethylpropane-1,3-diamine with 1,3-dibromopropane in the presence of sodium hydroxide. The reaction takes place at room temperature and produces DMAPA as the final product. The yield of DMAPA can be increased by using excess 1,3-dibromopropane.
Applications De Recherche Scientifique
DMAPA has been extensively used in scientific research due to its ability to act as a catalyst in organic synthesis. It has been used in the synthesis of various organic compounds, such as amides, esters, and ketones. DMAPA is also used as a reagent in the synthesis of peptides and proteins.
Propriétés
Numéro CAS |
19475-69-5 |
|---|---|
Nom du produit |
N'-(3-((3-Aminopropyl)amino)propyl)-N,N-dimethylpropane-1,3-diamine |
Formule moléculaire |
C11H28N4 |
Poids moléculaire |
216.37 g/mol |
Nom IUPAC |
N'-[3-[3-(dimethylamino)propylamino]propyl]propane-1,3-diamine |
InChI |
InChI=1S/C11H28N4/c1-15(2)11-5-10-14-9-4-8-13-7-3-6-12/h13-14H,3-12H2,1-2H3 |
Clé InChI |
OYEMOASLKDSYHR-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNCCCNCCCN |
SMILES canonique |
CN(C)CCCNCCCNCCCN |
Autres numéros CAS |
19475-69-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




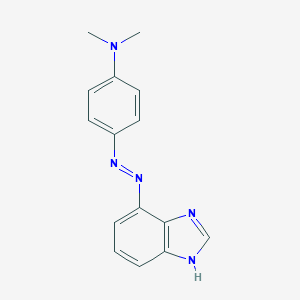
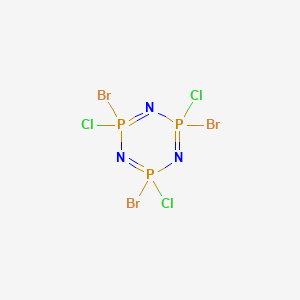
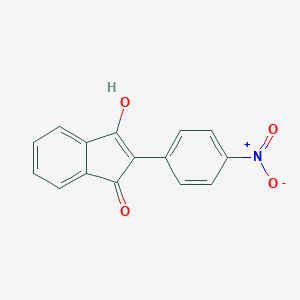
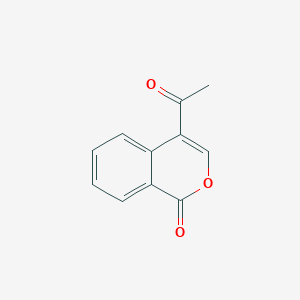
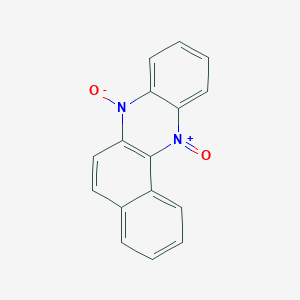
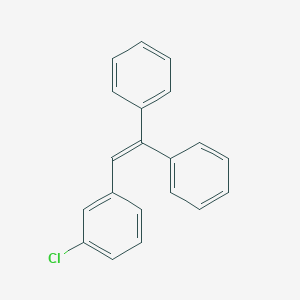
![3-[(2-Hydroxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B97074.png)
